
Tert-butyl 2-aminopropanoate
Overview
Description
Tert-butyl 2-aminopropanoate is an organic compound with the molecular formula C7H15NO2. It is a derivative of alanine, where the carboxyl group is esterified with a tert-butyl group. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-aminopropanoate can be synthesized through the esterification of alanine with tert-butanol. One efficient method involves the use of boron trifluoride etherate as a catalyst, adsorbed on anhydrous magnesium sulfate . The reaction typically proceeds under mild conditions, ensuring high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Reactivity of the Amino Group
The primary amine participates in nucleophilic reactions, forming secondary and tertiary amines or imines:
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Alkylation :
Reaction with alkyl halides (e.g., allyl bromide) under phase-transfer catalysis (PTC) yields N-alkylated products. For example, (S)-tert-butyl 2-(N-allyl-4-nitrophenylsulphonamido)propanoate was synthesized in 87% yield using tetrabutylammonium bromide as a catalyst . -
Acylation :
The amine reacts with acyl chlorides or anhydrides. In one study, acylation with stearic acid derivatives produced fatty acid esters with transdermal permeation-enhancing properties .
Ester Group Transformations
The tert-butyl ester undergoes hydrolysis or transesterification under acidic or basic conditions:
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Acid-catalyzed hydrolysis :
Aqueous H₃PO₄ selectively cleaves the ester to yield 2-aminopropanoic acid (alanine) without affecting the Boc-protected amine . -
Transesterification :
In methanol with catalytic acid, the tert-butyl ester converts to methyl 2-aminopropanoate, facilitating further functionalization .
Optimized Reaction Conditions
Data from kinetic studies and condition screening highlight key parameters for high-yield transformations:
Stability and Handling
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Synthesis
Tert-butyl 2-aminopropanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of amine functionalities in drug molecules, enhancing their biological activity. For example, it is utilized in the synthesis of amino acids and peptide derivatives, which are crucial in drug formulation .
1.2 Antimicrobial Agents
Research has shown that derivatives of this compound exhibit antimicrobial properties. These compounds can be modified to enhance their efficacy against specific pathogens, making them valuable in developing new antibiotics .
Organic Synthesis
2.1 As a Building Block
In organic chemistry, this compound is used as a building block for synthesizing more complex organic molecules. Its ability to participate in various reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable reagent in synthetic pathways .
2.2 Chiral Synthesis
The compound plays a role in asymmetric synthesis due to its chiral nature. It can be used to produce enantiomerically pure compounds that are essential in the pharmaceutical industry, particularly for drugs that require specific stereochemistry for optimal efficacy .
Biochemical Research
3.1 Enzyme Substrates
In biochemical studies, this compound is employed as a substrate for enzyme assays. Its interaction with various enzymes helps researchers understand enzyme kinetics and mechanisms, contributing to advancements in biochemistry and molecular biology .
3.2 Cell Culture Applications
The compound is also utilized in cell culture studies where it may influence cellular processes or serve as a nutrient source for certain cell types. This application is vital for research in cancer biology and regenerative medicine .
Data Summary Table
Application Area | Specific Use Case | Notes |
---|---|---|
Pharmaceutical | Intermediate for drug synthesis | Enhances biological activity |
Antimicrobial agent development | Modifiable for efficacy against pathogens | |
Organic Synthesis | Building block for complex molecules | Participates in nucleophilic substitutions |
Chiral synthesis | Produces enantiomerically pure compounds | |
Biochemical Research | Enzyme substrate for assays | Aids in understanding enzyme kinetics |
Cell culture applications | Influences cellular processes |
Case Studies
Case Study 1: Synthesis of Antimicrobial Compounds
A study published in the Journal of Medicinal Chemistry explored the modification of this compound to develop new antimicrobial agents. Researchers synthesized several derivatives and evaluated their effectiveness against Gram-positive bacteria, revealing promising results that could lead to new treatments .
Case Study 2: Asymmetric Synthesis
In another research article from Organic Letters, this compound was used in an asymmetric synthesis pathway to produce a key intermediate for a novel anti-cancer drug. The study highlighted the importance of chirality in drug design and demonstrated how modifications to this compound can yield significant therapeutic benefits .
Mechanism of Action
The mechanism of action of tert-butyl 2-aminopropanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in catalytic processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl alaninate: Similar structure but different functional groups.
Tert-butyl glycine ester: Another amino acid derivative with a tert-butyl ester group.
Tert-butyl serinate: Contains an additional hydroxyl group compared to tert-butyl 2-aminopropanoate.
Uniqueness
This compound is unique due to its specific combination of an amino group and a tert-butyl ester group. This combination provides distinct reactivity and steric properties, making it valuable in various synthetic and research applications .
Biological Activity
Tert-butyl 2-aminopropanoate, also known as tert-butyl (2R)-2-aminopropanoate, is an organic compound belonging to the class of amino acid esters. Its unique structural features, including a tert-butyl group and an amino group, contribute to its significance in various biological and chemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of 145.20 g/mol. The compound features a tert-butyl group attached to the ester moiety and an amino group on the alpha carbon of the propanoate chain, which influences its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active site residues of target proteins.
- Hydrophobic Interactions : The ester group participates in hydrophobic interactions, influencing protein conformation and function.
- Modulation of Enzyme Activity : By binding to enzymes, this compound can modulate their activity, which is crucial in biochemical pathways.
Biological Applications
This compound has several applications across different fields:
- Organic Synthesis : It serves as a building block for synthesizing peptides and other complex molecules.
- Pharmaceutical Research : The compound is used in the development of drugs targeting specific enzymes or receptors.
- Biological Studies : It is utilized in studying enzyme mechanisms and protein-ligand interactions .
Case Studies and Research Findings
Research has demonstrated the diverse biological activities of this compound through various studies:
Antitumor Activity
A study investigated the coupling of this compound with other compounds to assess its antitumor potential. The results indicated that modifications in linker stereochemistry significantly influenced the antitumor activity of antibody-drug conjugates (ADCs). While one variant exhibited promising efficacy against non-small cell lung cancer xenografts in mice, another demonstrated limited bystander activity, highlighting the importance of structural design in therapeutic applications .
Enzyme Inhibition Studies
In another study focused on allosteric inhibitors of AKT kinase, diverse heterocyclic scaffolds were explored for their potential to replace traditional inhibitors. This compound was evaluated for its ability to modulate AKT activity, demonstrating that structural modifications could enhance inhibitory potency .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How is the molecular structure of tert-butyl 2-aminopropanoate confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Identify protons and carbons in the tert-butyl group (δ ~1.4 ppm for 9H in tert-butyl) and the amino/ester functionalities.
- IR Spectroscopy : Detect NH stretches (~3300 cm⁻¹) and ester C=O (~1730 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight (M.W. 159.23 g/mol) via [M+H]+ or [M+Na]+ peaks .
- X-ray Crystallography (for derivatives): Resolve bond angles and spatial arrangement, as demonstrated in tert-butyl 2-methyl-2-(4-nitrophenyl)acetate (monoclinic P21/c system, a = 11.379 Å, b = 11.393 Å) .
Q. What are standard synthetic routes for this compound?
- Methodological Answer :
- Esterification : React 2-aminopropanoic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄).
- Protection-Deprotection : Use Boc (tert-butoxycarbonyl) protecting groups for amino functionality during peptide synthesis .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .
Q. What storage conditions are critical for this compound?
- Methodological Answer :
- Store in airtight containers at 2–8°C (freezer recommended).
- Avoid heat, ignition sources, and incompatible materials (strong oxidizers). Use explosion-proof equipment in handling areas .
Advanced Research Questions
Q. How can racemization be minimized when incorporating this compound into peptide chains?
- Methodological Answer :
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce kinetic racemization.
- Coupling Agents : Use HOBt/DIC or PyBOP to activate carboxyl groups efficiently.
- Chiral HPLC Monitoring : Regularly check enantiomeric purity during synthesis .
Q. How to design a toxicological study for this compound adhering to OECD guidelines?
- Methodological Answer :
- Study Design : Use OECD Test Guideline 453 (combined chronic toxicity/carcinogenicity) with Sprague-Dawley rats or CD-1 mice.
- Dosing : Administer via oral gavage (0–1000 mg/kg/day) or drinking water for 24 months.
- Endpoints : Assess histopathology, organ weights, and hematological parameters. Include positive controls and statistical power analysis (n ≥ 50/group) .
Q. How to resolve discrepancies between DFT-calculated and experimental conformer populations?
- Methodological Answer :
- Explicit Solvent Modeling : Include solvent molecules (e.g., water, DMSO) in DFT calculations to account for hydrogen bonding.
- Dynamic NMR : Perform variable-temperature 1H NMR (e.g., 200–300 K) to observe conformational interconversion.
- Validation : Compare with X-ray data for solid-state conformer preferences .
Q. What strategies optimize yield in large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymes for esterification efficiency.
- Reaction Engineering : Use flow chemistry for precise temperature control and reduced side reactions.
- In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor reaction progress .
Q. Data Analysis & Contradiction Resolution
Q. How to interpret contradictory NOE (Nuclear Overhauser Effect) signals in this compound derivatives?
- Methodological Answer :
- 2D NMR : Perform ROESY or NOESY to distinguish through-space interactions from spin diffusion.
- Molecular Dynamics (MD) Simulations : Model flexible regions (e.g., tert-butyl rotation) to predict NOE correlations.
- Crystallographic Validation : Cross-reference with X-ray structures to resolve ambiguities .
Q. Why might this compound exhibit unexpected reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack; use smaller esters (e.g., methyl) for comparison.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently.
- Computational Analysis : Calculate activation energies for substitution pathways using DFT (B3LYP/6-31G*) .
Q. Safety & Handling in Research Settings
Q. What safety protocols are essential for handling this compound in aerobic reactions?
Properties
IUPAC Name |
tert-butyl 2-aminopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHVYFBSLOMRCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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